molecular formula C10H19NO B2818666 3-Methyl-4-piperidino-2-butanone CAS No. 42327-99-1

3-Methyl-4-piperidino-2-butanone

Cat. No. B2818666
CAS RN: 42327-99-1
M. Wt: 169.268
InChI Key: XIJZLEBKCZEQCP-UHFFFAOYSA-N
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Description

“3-Methyl-4-piperidino-2-butanone” is a chemical compound . It is also known as “Isopropyl methyl ketone” or "Methyl isopropyl ketone" . The linear formula of this compound is (CH3)2CHCOCH3 . The CAS Number is 563-80-4 . It is an aliphatic ketone and a volatile organic compound .


Synthesis Analysis

The synthesis of piperidine derivatives, which “3-Methyl-4-piperidino-2-butanone” could be a part of, has been a topic of recent scientific literature . Piperidines play a significant role in the pharmaceutical industry and their derivatives are present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular weight of “3-Methyl-4-piperidino-2-butanone” is 86.13 . The structure of this compound can be viewed using Java or Javascript .

properties

IUPAC Name

3-methyl-4-piperidin-1-ylbutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-9(10(2)12)8-11-6-4-3-5-7-11/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJZLEBKCZEQCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCCC1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30874135
Record name 2-BUTANONE, 3-METHYL-4-(1-PIPERIDINYL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30874135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

42327-99-1
Record name 2-BUTANONE, 3-METHYL-4-(1-PIPERIDINYL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30874135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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